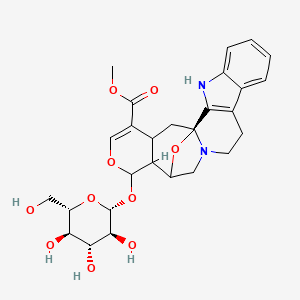

3α-Dihydrocadambine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

CAS 编号 |

54422-49-0 |

|---|---|

分子式 |

C27H32N2O10 |

分子量 |

544.5 g/mol |

IUPAC 名称 |

methyl (1S,17S)-17-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate |

InChI |

InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3/t14?,17?,18-,19?,20-,21+,22-,25-,26+,27-/m0/s1 |

InChI 键 |

OVRROYYXOBYCSR-VAYLOVGLSA-N |

手性 SMILES |

COC(=O)C1=CO[C@H](C2C1C[C@]34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O |

规范 SMILES |

COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O |

同义词 |

cadambine |

产品来源 |

United States |

Foundational & Exploratory

3α-Dihydrocadambine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a naturally occurring glucoindole alkaloid found predominantly in plant species of the Rubiaceae family. This complex molecule has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its known biological interactions.

Natural Sources of this compound

This compound has been identified in several plant species, most notably in Neolamarckia cadamba, also known by its synonyms Anthocephalus cadamba and Anthocephalus chinensis. It is also found in Nauclea diderrichii. The alkaloid is typically present in various parts of the plant, including the leaves, bark, and fruits, often alongside other structurally related alkaloids such as cadambine (B1221886) and isodihydrocadambine.

While extensive research has confirmed the presence of this compound in these sources, specific quantitative data on its concentration and yield from different plant materials remain limited in publicly available literature. However, studies on the total alkaloid content in the fruit of Anthocephalus chinensis have reported a concentration of 52.00 mg/g (atropine equivalent), providing an indirect measure of the potential for alkaloid extraction from this source.[1] Furthermore, analysis of Neolamarckia cadamba leaf extracts has shown varying yields depending on the solvent used, with aqueous and methanolic extracts yielding 12.76% and 8.64% of crude extract, respectively.[2] Ethanolic extracts have also been noted for their high content of alkaloids.

Table 1: Quantitative Data on Alkaloid Content in Natural Sources

| Plant Species | Plant Part | Extraction Solvent | Compound/Extract | Reported Yield/Concentration |

| Anthocephalus chinensis | Fruit | Not Specified | Total Alkaloids | 52.00 mg/g (atropine equivalent)[1] |

| Neolamarckia cadamba | Leaves | Aqueous | Crude Extract | 12.76%[2] |

| Neolamarckia cadamba | Leaves | Methanol | Crude Extract | 8.64%[2] |

| Neolamarckia cadamba | Leaves | Petroleum Ether | Crude Extract | 5.86%[2] |

| Neolamarckia cadamba | Leaves | Chloroform (B151607) | Crude Extract | 2.91%[2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and purification. While a universally standardized protocol has not been established, the following methodology represents a generalized approach based on common practices for alkaloid isolation from plant materials.

Experimental Protocol: Generalized Isolation Procedure

1. Plant Material Collection and Preparation:

-

Collect fresh leaves, bark, or fruits of Neolamarckia cadamba or other source plants.

-

Thoroughly wash the plant material with distilled water to remove any contaminants.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent. Methanol or ethanol (B145695) are commonly used due to their efficiency in extracting alkaloids.

-

For maceration, soak the plant powder in the solvent (e.g., 1:10 w/v) for 48-72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Acid-Base Fractionation:

-

Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

-

Filter the acidic solution to remove non-alkaloidal components.

-

Basify the filtrate to a pH of 9-10 using a concentrated ammonium (B1175870) hydroxide (B78521) solution. This will precipitate the alkaloids.

-

Extract the aqueous basic solution multiple times with an immiscible organic solvent such as chloroform or dichloromethane.

-

Combine the organic layers and wash them with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the total alkaloid fraction.

4. Chromatographic Purification:

-

Subject the total alkaloid fraction to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.

-

Pool the fractions containing the compound of interest.

-

For final purification, employ preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.

Experimental Workflow Diagram

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

Preliminary research has indicated that this compound possesses noteworthy biological activities. One of the identified mechanisms of action is its interaction with P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter that functions as a cellular efflux pump.

P-glycoprotein plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4][5] this compound has been shown to bind to the active pocket of P-gp and inhibit its efflux activity.[6] This inhibition can lead to an increased intracellular accumulation of co-administered drugs that are P-gp substrates, potentially reversing multidrug resistance.

Logical Relationship Diagram: Interaction with P-glycoprotein

References

- 1. jddhs.com [jddhs.com]

- 2. researchgate.net [researchgate.net]

- 3. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3α-Dihydrocadambine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3α-Dihydrocadambine is a naturally occurring indole (B1671886) alkaloid first isolated from Anthocephalus chinensis (now recognized as Neolamarckia cadamba). This document provides a comprehensive overview of the discovery, history, and scientific investigation into this compound. It details the initial isolation and structure elucidation, subsequent chemical synthesis, and the exploration of its biological activities, including its hypotensive and potential anticancer properties. This guide consolidates key quantitative data, outlines experimental methodologies based on available literature, and presents visual diagrams of relevant processes to serve as a resource for ongoing research and development.

Discovery and Characterization

Initial Isolation and Structure Elucidation

This compound was first reported in 1974 by R.T. Brown and S.B. Fraser.[1][2] It was isolated from the leaves of Anthocephalus chinensis, a plant belonging to the Rubiaceae family.[3][4] The isolation was part of a broader investigation into the alkaloidal constituents of this plant, which also led to the identification of the related compound, cadambine.

The structure of this compound was determined using spectroscopic methods available at the time, which would have included UV, IR, Mass Spectrometry, and NMR spectroscopy. The synthesis by McLean et al. in 1983 later confirmed the assigned structure and established the relative and absolute configuration at all centers except for C-3.

Physicochemical and Spectroscopic Data

Consolidated spectroscopic data from various sources are presented below. It's important to note that slight variations in reported chemical shifts can occur due to different solvents and instrument frequencies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ |

| Molecular Weight | 546.57 g/mol |

| Appearance | Amorphous solid |

| CAS Number | 54483-84-0 |

Table 2: Key Spectroscopic Data for this compound

| Data Type | Characteristics |

| UV (Methanol) | λmax at 225 and 364 nm, characteristic of an indole chromophore. |

| IR | Bands indicating indole N-H, hydroxyl (OH), and ester (C=O) functional groups. |

| Mass Spec (HR-ESI-MS) | m/z 547.2261 [M+H]⁺ |

| ¹H NMR | Key signals include those for aromatic protons of the indole ring, anomeric proton of the glucose unit, and various aliphatic protons of the alkaloidal core. |

| ¹³C NMR | Signals corresponding to the indole ring, the glucose moiety, the ester carbonyl, and the aliphatic carbons of the core structure. |

Chemical Synthesis

A key total synthesis of this compound was reported by Stewart McLean and colleagues in 1983, starting from secologanin. This synthesis was crucial as it confirmed the structure of the natural product.

Synthetic Strategy

The synthetic approach involved the reductive coupling of tryptamine (B22526) with a protected and oxidized derivative of secologanin, followed by an acid-catalyzed Pictet-Spengler type reaction to form the seven-membered ring. The general scheme is outlined below.

Experimental Protocol Summary

The detailed experimental protocol from the 1983 publication by McLean et al. is summarized here. The synthesis was not stereoselective at the C-3 position, yielding a mixture of 3α- and 3β-dihydrocadambine.

-

Preparation of the Aldehyde: Secologanin, protected as the dimethyl acetal (B89532) of its tetraacetate, was dihydroxylated at the vinyl side chain. The resulting glycol was converted to a cyclic acetal to protect the secondary alcohol. The primary alcohol was then oxidized to yield the corresponding aldehyde.

-

Reductive Coupling: The aldehyde intermediate was reductively coupled with tryptamine.

-

Cyclization and Deprotection: The coupled intermediate was treated with 90% formic acid, followed by deacetylation of the glycoside.

-

Purification: The resulting mixture was purified by chromatography on silica (B1680970) gel.

Table 3: Yields from the Synthesis of Dihydrocadambines

| Product | Yield |

| This compound | 40% |

| 3β-Dihydrocadambine | 33% |

Biological and Pharmacological Activity

This compound has been investigated for several biological activities, most notably for its effects on the cardiovascular system and, more recently, for its potential role in cancer therapy.

Hypotensive Activity

Studies have shown that this compound exhibits dose-dependent hypotensive effects.[3][5] A primary investigation in anesthetized rats demonstrated that intravenous administration of the compound caused a sustained decrease in both systolic and diastolic blood pressure.

Experimental Protocol Summary (Hypotensive Study in Rats)

-

Animal Model: Anesthetized albino rats.

-

Administration: Intravenous infusion of this compound at various doses.

-

Measurements: Systolic and diastolic blood pressure, and heart rate were monitored.

-

Pharmacological Blockade: The study also involved pre-treatment with various receptor antagonists (propranolol, mepyramine, cimetidine, atropine, hexamethonium) to investigate the mechanism of action.

Table 4: Doses of this compound Used in Hypotensive Study

| Dose (mg/kg Body Weight) |

| 0.4 |

| 0.8 |

| 1.6 |

| 3.2 |

The study concluded that the hypotensive mechanism is likely multifactorial, potentially involving cholinergic receptors or a central nervous system effect, and possibly a direct action on vascular resistance.[3] The effect was partially reduced by atropine, suggesting some cholinergic involvement.

Anticancer and Drug Resistance Reversal Activity

More recent research has highlighted the potential of this compound in oncology. A 2022 study by Nie et al. investigated its ability to reverse multidrug resistance in cancer cells. The study found that the compound could inhibit the efflux activity of P-glycoprotein (P-gp), a protein often responsible for resistance to chemotherapy drugs like adriamycin (ADR).

Experimental Protocol Summary (Drug Resistance Reversal Study)

-

Cell Line: MCF7/ADR (Adriamycin-resistant human breast cancer cell line).

-

Methodology: The study likely involved co-administration of adriamycin with this compound and measuring cell viability or drug accumulation to assess the reversal of resistance. The study also used molecular docking to predict the binding of this compound to P-glycoprotein.

Table 5: In Vitro Activity of this compound in MCF7/ADR Cells

| Compound/Combination | IC₅₀ (µM) | Reversal Fold |

| Adriamycin (ADR) | 104.20 | - |

| ADR + this compound (1 µM) | 64.92 | 1.60 |

| ADR + this compound (5 µM) | 22.84 | 4.56 |

| ADR + this compound (10 µM) | 10.15 | 10.27 |

| Verapamil (Positive Control, 10 µM) | 13.53 | 7.70 |

The results indicate that this compound can significantly sensitize resistant cancer cells to adriamycin in a dose-dependent manner, with no significant toxicity observed from the compound itself at the tested concentrations.

Conclusion and Future Directions

This compound, since its discovery over four decades ago, continues to be a subject of scientific interest. Its confirmed structure and the development of a synthetic route have enabled further pharmacological investigation. The initial findings of hypotensive activity have been supplemented by promising recent data on its ability to counteract multidrug resistance in cancer cells.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its hypotensive effects.

-

In-depth investigation of its P-glycoprotein inhibitory activity and its potential as an adjuvant in chemotherapy across a wider range of cancer cell lines and in vivo models.

-

Exploring other potential biological activities, given the broad spectrum of effects often seen with indole alkaloids.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. ijprajournal.com [ijprajournal.com]

- 3. "Studies on the effect of 3 &-dihydrocadambine isolated from Anthocepha" by Pongpan Aroonsang [digital.car.chula.ac.th]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Hypotensive action of 3 alpha-dihydrocadambine, an indole alkaloid glycoside of Uncaria hooks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of 3α-Dihydrocadambine: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a complex indole (B1671886) alkaloid first isolated from the bark of Anthocephalus cadamba (now Neolamarckia cadamba). Its structural elucidation represents a fascinating case study in natural product chemistry, relying on a combination of classical chemical degradation, spectroscopic analysis, and synthetic confirmation. This technical guide provides an in-depth overview of the key experimental data and methodologies that were instrumental in determining the intricate three-dimensional structure of this bioactive molecule. The compound has garnered significant interest for its potential therapeutic applications, including anti-cholinesterase and anticancer activities.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ | [1] |

| Molecular Weight | 546.2261 g/mol | [1] |

| Appearance | Yellow powder | [1] |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together through meticulous analysis of its spectroscopic data. High-resolution mass spectrometry provided the elemental composition, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy revealed the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was crucial in establishing the molecular formula of this compound.

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 547.2235 | 547.2261 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental to defining the carbon skeleton and the relative stereochemistry of this compound. The following tables summarize the chemical shifts for each proton and carbon atom.

¹H NMR Spectroscopic Data (Reference:[1])

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 5α | 3.15 | m | |

| 5β | 2.88 | m | |

| 6α | 2.05 | m | |

| 6β | 1.85 | m | |

| 9 | 7.45 | d | 7.5 |

| 10 | 7.05 | t | 7.5 |

| 11 | 7.15 | t | 7.5 |

| 12 | 7.35 | d | 7.5 |

| 14α | 2.30 | m | |

| 14β | 1.95 | m | |

| 15 | 2.50 | m | |

| 16 | 4.80 | d | 9.0 |

| 17 | 7.55 | s | |

| 18 | 3.80 | m | |

| 19 | 4.10 | m | |

| 20 | 1.70 | m | |

| 21α | 3.50 | m | |

| 21β | 3.30 | m | |

| OMe | 3.70 | s | |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.40 | m | |

| 3' | 3.45 | m | |

| 4' | 3.35 | m | |

| 5' | 3.25 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

¹³C NMR Spectroscopic Data (Reference:[1])

| Position | δ (ppm) | Position | δ (ppm) |

| 2 | 137.5 | 16 | 110.2 |

| 3 | 54.1 | 17 | 154.5 |

| 5 | 53.0 | 18 | 60.5 |

| 6 | 22.5 | 19 | 78.1 |

| 7 | 129.8 | 20 | 42.3 |

| 8 | 127.6 | 21 | 58.9 |

| 9 | 118.5 | OMe | 51.8 |

| 10 | 119.8 | 1' | 99.9 |

| 11 | 121.9 | 2' | 74.2 |

| 12 | 111.5 | 3' | 77.8 |

| 13 | 136.5 | 4' | 71.3 |

| 14 | 35.2 | 5' | 78.5 |

| 15 | 45.6 | 6' | 62.5 |

Experimental Protocols

Isolation of this compound

A modern and efficient method for the isolation of this compound from Uncaria rhynchophylla has been reported, utilizing High-Speed Counter-Current Chromatography (HSCCC).[1]

1. Plant Material and Extraction:

-

Dried and powdered plant material (e.g., stems and hooks of U. rhynchophylla) is extracted with a suitable solvent, such as 70% ethanol, under reflux.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Sample Preparation:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 0.5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal components.

-

The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10 with ammonia) and then extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.

3. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

A two-phase solvent system is selected for the separation. A commonly used system is ethyl acetate/n-butanol/water (1:4:5, v/v/v).[1]

-

The crude alkaloid fraction is dissolved in a mixture of the upper and lower phases of the solvent system.

-

The HSCCC instrument is prepared by filling the column with the stationary phase (the lower phase).

-

The sample solution is injected, and the separation is performed by eluting with the mobile phase (the upper phase) at a specific flow rate and rotational speed.

-

Fractions are collected and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4. Final Purification:

-

Fractions containing this compound are pooled and may be subjected to further purification by preparative HPLC if necessary to achieve high purity.

The following diagram illustrates the general workflow for the isolation of this compound.

Historical Context and Synthetic Confirmation

The initial structure of this compound was proposed in 1974 by Brown and Fraser based on spectroscopic evidence available at the time, primarily UV, IR, MS, and ¹H NMR spectroscopy.[2] A key aspect of the early work was the reliance on ¹H NMR coupling constants to deduce the relative stereochemistry of the complex ring system. The absolute configuration was initially proposed based on biogenetic assumptions.

Crucially, the proposed structure and stereochemistry (with the exception of the C-3 position) were later unequivocally confirmed through chemical synthesis. This synthetic work provided a solid foundation for the assigned structure of this intricate natural product.

Biological Activity and Potential Signaling Pathways

This compound has been shown to exhibit interesting biological activities, notably as a cholinesterase inhibitor and possessing anticancer properties.[1]

Cholinesterase Inhibition

As a cholinesterase inhibitor, this compound likely acts by binding to and inactivating acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a mechanism that is the basis for the treatment of conditions such as Alzheimer's disease.

The diagram below illustrates the general mechanism of cholinesterase inhibition.

Anticancer Activity

While the specific signaling pathways through which this compound exerts its anticancer effects are yet to be fully elucidated, many alkaloids are known to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

The following diagram depicts a generalized representation of how an alkaloid like this compound might induce apoptosis in cancer cells.

Conclusion

The structural elucidation of this compound is a testament to the power of a multi-faceted approach in natural product chemistry. From its initial characterization using classical spectroscopic methods to its definitive confirmation through synthesis and modern analytical techniques, the journey to unraveling its complex architecture has been a significant scientific endeavor. The ongoing research into its biological activities, particularly its anti-cholinesterase and anticancer properties, highlights the continued importance of natural products as a source of novel therapeutic agents. This guide provides a comprehensive repository of the key data and methodologies that form the foundation of our current understanding of this remarkable molecule.

References

- 1. Bioactivity-Guided Separation of Anti-Cholinesterase Alkaloids from Uncaria rhynchophlly (Miq.) Miq. Ex Havil Based on HSCCC Coupled with Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

The Stereochemical Enigma of 3α-Dihydrocadambine: An In-depth Technical Guide

Abstract

3α-Dihydrocadambine is a complex monoterpenoid indole (B1671886) alkaloid found in plants of the Rubiaceae family, notably in Neolamarckia cadamba. As a member of the pharmacologically significant class of indole alkaloids, it represents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of the current understanding of the stereochemistry of this compound, including its synthesis, the established aspects of its molecular architecture, and the unresolved questions that remain. Detailed experimental protocols for its synthesis and potential biological evaluation are presented, alongside a summary of its known and inferred biological activities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

The monoterpenoid indole alkaloids are a vast and structurally diverse family of natural products renowned for their wide range of biological activities. Within this class, this compound and its C-3 epimer, 3β-Dihydrocadambine, are notable for their intricate molecular framework, which incorporates a seven-membered ring. These compounds are biosynthetically derived from tryptamine (B22526) and the iridoid glycoside secologanin (B1681713). While the overall structure has been confirmed through synthesis, the precise stereochemical configuration at the C-3 position has remained a subject of discussion due to the conformational flexibility of the molecule.[1] This guide aims to consolidate the existing knowledge on the stereochemistry of this compound and to provide a framework for future research to fully elucidate its three-dimensional structure and pharmacological potential.

Stereochemistry and Structural Elucidation

The stereochemical complexity of this compound arises from multiple chiral centers. The synthesis of both 3α- and 3β-dihydrocadambine from secologanin has been instrumental in establishing the relative and absolute configuration at all chiral centers except for the C-3 position.[1][2] This synthesis confirms that the stereochemistry at the centers derived from secologanin is retained.

The original assignment of the relative configurations of these alkaloids was based on the interpretation of ¹H NMR coupling constants.[1] However, the inherent flexibility of the seven-membered ring in the dihydrocadambine scaffold makes definitive stereochemical assignments based solely on this data challenging.[1] To date, a definitive X-ray crystal structure of this compound has not been reported in the literature, which would provide unambiguous proof of its three-dimensional structure.

Spectroscopic Data

The primary tool for distinguishing between the 3α and 3β epimers has been ¹H NMR spectroscopy. The different spatial arrangement of the substituent at C-3 in the two isomers leads to distinct chemical shifts and coupling constants for the neighboring protons. Due to the inability to locate the original published comparative table, the following is a representative table of ¹H NMR data for 3α- and 3β-pentaacetyl-dihydrocadambine, which illustrates the types of differences observed between the two epimers.

| Proton | 3α-Pentaacetyl-dihydrocadambine (δ, ppm) | 3β-Pentaacetyl-dihydrocadambine (δ, ppm) |

| H-3 | ~ 4.9 (d, J=9.5 Hz) | ~ 5.1 (d, J=3.0 Hz) |

| H-5 | ~ 2.8 (m) | ~ 2.9 (m) |

| H-6 | ~ 2.5 (m) | ~ 2.6 (m) |

| H-14 | ~ 3.1 (dd, J=15.0, 5.0 Hz), 2.7 (dd, J=15.0, 10.0 Hz) | ~ 3.2 (dd, J=15.0, 5.0 Hz), 2.8 (dd, J=15.0, 10.0 Hz) |

| H-1' | ~ 4.7 (d, J=8.0 Hz) | ~ 4.8 (d, J=8.0 Hz) |

| OAc x 5 | ~ 2.1, 2.05, 2.0, 1.95, 1.9 | ~ 2.1, 2.05, 2.0, 1.95, 1.9 |

Note: This table is a representative example based on typical values for such compounds and is intended for illustrative purposes. The coupling constants for H-3 are particularly diagnostic for the relative stereochemistry at this center.

Synthesis and Experimental Protocols

The synthesis of 3α- and 3β-dihydrocadambine provides not only structural confirmation but also a route to obtaining these molecules for further study.

Total Synthesis of 3α- and 3β-Dihydrocadambine

The synthesis begins with secologanin, which is first protected and then dihydroxylated to create the necessary stereochemistry for the subsequent steps. The resulting glycol is further protected, and the primary alcohol is oxidized to an aldehyde. This aldehyde is then reductively coupled with tryptamine. The final steps involve an acid-catalyzed Pictet-Spengler type reaction to form the seven-membered ring, followed by deacetylation to yield a mixture of 3α- and 3β-dihydrocadambine.[1][2]

Experimental Protocol for Biological Activity Screening

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Assay Procedure: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control, and the plate is incubated for another 24 hours.

-

Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 15 minutes at room temperature.

-

Data Analysis: The absorbance is measured at 540 nm. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. A known anti-inflammatory agent, such as dexamethasone, is used as a positive control.

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. A series of dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) are also prepared.

-

Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Data Analysis: The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

Cell Culture: A cancer cell line (e.g., HeLa, HepG2) is cultured in appropriate media and conditions.

-

Assay Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Biological Activity and Signaling Pathways

While specific quantitative biological activity data for this compound is not widely available, studies on the extracts of Neolamarckia cadamba and on the closely related 3β-dihydrocadambine provide strong indications of its potential pharmacological effects.

The 3β epimer has been shown to possess significant anti-inflammatory properties. It is plausible that this compound shares a similar activity profile. The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes like COX-2.

References

3α-Dihydrocadambine molecular formula C27H34N2O10

Molecular Formula: C₂₇H₃₄N₂O₁₀ Audience: Researchers, scientists, and drug development professionals.

Abstract

3α-Dihydrocadambine is a naturally occurring glucoindole alkaloid found in plants of the Rubiaceae family, notably Neolamarckia cadamba. With a molecular formula of C₂₇H₃₄N₂O₁₀, this complex molecule has garnered interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and hypotensive properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, spectral characteristics, synthesis, and biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside visualizations of key experimental workflows to facilitate understanding and further research.

Physicochemical and Spectral Data

A comprehensive compilation of the physicochemical and spectral data for this compound is essential for its identification, characterization, and use in experimental settings.

Physicochemical Properties

While a complete experimentally determined dataset is not fully available in the public literature, the following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ | --INVALID-LINK--[1] |

| Molecular Weight | 546.57 g/mol | --INVALID-LINK--[1] |

| CAS Number | 54483-84-0 | --INVALID-LINK--[1] |

| Appearance | Crystalline solid | --INVALID-LINK--[2] |

| Melting Point | 182-187 °C (decomposes) | --INVALID-LINK--[2] |

| Predicted Boiling Point | 802.9 ± 65.0 °C | |

| Predicted Density | 1.56 ± 0.1 g/cm³ | |

| Predicted pKa | 12.80 ± 0.70 |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following data has been reported:

-

Infrared (IR) Spectroscopy: The IR spectrum of synthetic this compound was found to be identical to that of the natural product.[2]

-

Mass Spectrometry (MS): Further confirmation of the structure was achieved through mass spectrometry.

Synthesis and Experimental Protocols

The total synthesis of this compound was first reported by McLean and colleagues in 1983, confirming its structure and stereochemistry.[2]

Synthetic Workflow

The synthesis of this compound involves a multi-step process starting from secologanin. The following diagram illustrates the key transformations.

References

The Biosynthesis of 3α-Dihydrocadambine: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway of 3α-Dihydrocadambine, a complex monoterpenoid indole (B1671886) alkaloid. This document provides a comprehensive overview of the known enzymatic steps, presents available quantitative data, and details key experimental protocols for the scientific community.

Introduction

This compound is a prominent member of the monoterpenoid indole alkaloid (MIA) family, a diverse group of natural products with significant pharmacological potential. Found in plants of the Nauclea and Anthocephalus genera, this complex molecule has attracted interest for its unique chemical architecture. The biosynthesis of this compound, like other MIAs, originates from the precursors tryptamine (B22526) and secologanin (B1681713). While the initial steps of this pathway, leading to the central intermediate strictosidine (B192452), are well-characterized, the subsequent enzymatic transformations that give rise to the cadambine (B1221886) skeleton are less understood. This guide synthesizes the current knowledge on the biosynthesis of this compound, providing a detailed account of the established enzymatic reactions and a discussion of the putative downstream pathway.

The Core Biosynthetic Pathway: From Precursors to the Strictosidine Aglycone

The biosynthesis of this compound begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the iridoid glucoside secologanin. Tryptophan is subsequently decarboxylated to tryptamine.

The first committed step in the formation of all monoterpenoid indole alkaloids is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR) .[1][2] This enzymatic reaction stereospecifically produces 3α-(S)-strictosidine, the universal precursor for the vast array of MIAs.[1][3]

Following its synthesis, strictosidine is acted upon by strictosidine β-D-glucosidase (SGD) , which hydrolyzes the glucose moiety to yield a highly reactive and unstable aglycone.[4][5] This aglycone is a critical branch-point intermediate that can undergo a series of spontaneous or enzyme-catalyzed rearrangements and cyclizations to form the diverse skeletons of the MIA family.[4][6]

The Putative Pathway to this compound

The precise enzymatic steps leading from the strictosidine aglycone to this compound have not yet been fully elucidated. However, based on the chemical structure of this compound and related alkaloids isolated from Nauclea species, a plausible biosynthetic pathway has been proposed. This hypothetical pathway involves the following key transformations:

-

Oxidation: The vinyl group of the strictosidine aglycone is believed to undergo stereospecific oxidation, likely catalyzed by a cytochrome P450 monooxygenase, to form a reactive epoxide intermediate.

-

Cyclization: The epoxide is then proposed to undergo an intramolecular cyclization, where the secondary amine of the tryptamine moiety attacks the epoxide ring, leading to the formation of the characteristic seven-membered ring of the cadambine skeleton.

-

Reduction: Subsequent reduction steps, likely catalyzed by NADPH-dependent reductases, would then lead to the final structure of this compound.

Further research, including enzyme discovery and characterization from this compound-producing plants, is required to confirm this proposed pathway and identify the specific enzymes involved.

Quantitative Data

The following tables summarize the available quantitative data for the key, well-characterized enzymes in the early stages of the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Strictosidine Synthase (STR)

| Substrate | Km (µM) | Vmax (nkat/mg) | Source Organism | Reference |

| Tryptamine | 9 | 300-400 | Catharanthus roseus | [7] |

| Secologanin | - | 300-400 | Catharanthus roseus | [7] |

| Tryptamine | 2300 | - | Catharanthus roseus | [1] |

| Secologanin | 3400 | - | Catharanthus roseus | [1] |

Table 2: Properties of Strictosidine β-D-Glucosidase (SGD)

| Property | Value | Source Organism | Reference |

| pH Optimum | 6.0 | Catharanthus roseus | |

| Temperature Optimum | 30°C | Catharanthus roseus |

Experimental Protocols

Protocol 1: Assay for Strictosidine Synthase (STR) Activity

This protocol describes a spectrophotometric assay for determining the activity of strictosidine synthase.

Materials:

-

Tryptamine hydrochloride

-

Secologanin

-

Potassium phosphate buffer (100 mM, pH 6.8)

-

Ethyl acetate (B1210297)

-

Sulfuric acid (5 M)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.8), 2 mM tryptamine hydrochloride, and 2 mM secologanin in a total volume of 200 µL.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate phase to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Add 500 µL of 5 M sulfuric acid to the dried residue and heat at 90°C for 45 minutes to develop a yellow color.

-

Measure the absorbance at 348 nm.

-

Quantify the amount of strictosidine formed by comparing the absorbance to a standard curve prepared with authentic strictosidine.[4]

Protocol 2: Assay for Strictosidine β-D-Glucosidase (SGD) Activity

This protocol outlines an HPLC-based assay for measuring the activity of strictosidine β-D-glucosidase.

Materials:

-

Strictosidine

-

Citrate-phosphate buffer (100 mM, pH 6.0)

-

Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 100 mM citrate-phosphate buffer (pH 6.0) and a known concentration of strictosidine in a total volume of 100 µL.

-

Add the enzyme extract to start the reaction.

-

Incubate the mixture at 30°C for a specific time.

-

Terminate the reaction by adding 200 µL of methanol.

-

Centrifuge the sample to pellet any precipitate.

-

Analyze the supernatant by HPLC to quantify the decrease in the strictosidine peak area and/or the appearance of product peaks. The consumption of strictosidine is monitored at a suitable wavelength (e.g., 225 nm).

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating area of natural product chemistry and enzymology. While the initial steps involving strictosidine synthase and strictosidine β-D-glucosidase are well-established, the subsequent transformations leading to the final product remain a frontier for discovery. Future research efforts focused on the identification and characterization of the downstream enzymes, likely cytochrome P450s and reductases, from Nauclea and Anthocephalus species will be crucial for fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into the metabolic diversity of the plant kingdom but also pave the way for the metabolic engineering and synthetic biology approaches to produce this and other valuable monoterpenoid indole alkaloids.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. Indole Alkaloids from the Leaves of Nauclea officinalis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of 3α-Dihydrocadambine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a naturally occurring glucoindole alkaloid found in plants of the Neolamarckia genus (formerly Anthocephalus), notably Neolamarckia cadamba. As a member of the diverse family of indole (B1671886) alkaloids, this compound has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, presenting available data, detailed experimental methodologies for relevant assays, and a discussion of its known and potential mechanisms of action. A critical aspect highlighted within this guide is the stereochemical distinction between 3α- and 3β-dihydrocadambine, as this has significant implications for the interpretation of pharmacological data.

Pharmacological Activities and Data

The current body of scientific literature suggests a range of potential pharmacological activities for this compound and related compounds. However, specific quantitative data for the 3α-isomer is limited. The following sections and tables summarize the available information.

Hypotensive and Anti-hypertensive Activity

Anti-inflammatory and Analgesic Activity: The Importance of Stereochemistry

While the broader plant extracts containing dihydrocadambine show anti-inflammatory and analgesic properties, a key study on the isolated constituents of Neolamarckia cadamba attributes significant in vivo anti-inflammatory and analgesic activities to the 3β-dihydrocadambine isomer.[2] This research demonstrated that 3β-dihydrocadambine significantly reduced paw edema in the carrageenan-induced paw edema model and decreased the number of writhes in the acetic acid-induced writhing test in animal models.[2]

It is crucial for researchers to note this distinction, as the stereochemistry of a molecule can profoundly impact its biological activity.[3][4][5][6] At present, there is a lack of specific published data on the anti-inflammatory and analgesic effects of the isolated This compound .

Anticancer and Antimicrobial Activity

Preliminary studies on crude extracts of plants containing this compound have suggested potential cytotoxic and antimicrobial activities.[7] However, there is currently a deficit of research that has evaluated the specific anticancer and antimicrobial efficacy of isolated this compound. Therefore, no quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, can be presented for these activities at this time.

Data Summary

Due to the limited availability of quantitative data for this compound, the following tables are presented to structure the known information and highlight the areas where further research is required.

Table 1: Summary of Reported Pharmacological Activities of this compound

| Pharmacological Activity | Evidence | Quantitative Data | Source |

| Hypotensive | Reported in vivo | Not Available | [1] |

| Anti-hypertensive | Reported in vivo | Not Available | [1] |

| Anti-inflammatory | Lacking for 3α-isomer; reported for 3β-isomer | Not Available | [2] |

| Analgesic | Lacking for 3α-isomer; reported for 3β-isomer | Not Available | [2] |

| Anticancer | Inferred from plant extracts | Not Available | [7] |

| Antimicrobial | Inferred from plant extracts | Not Available | [7] |

Experimental Protocols

The following are detailed methodologies for key in vivo assays relevant to the pharmacological screening of compounds like this compound for anti-inflammatory and analgesic activities.

Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The extent of edema is a measure of the inflammatory response, and its reduction by a test compound indicates potential anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Divide the animals into control and test groups.

-

Compound Administration: Administer the test compound (this compound) or vehicle (for the control group) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should also be included.

-

Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for assessing peripheral analgesic activity.

Principle: Intraperitoneal injection of a dilute solution of acetic acid irritates the peritoneal cavity, leading to the release of endogenous pain mediators such as prostaglandins (B1171923) and bradykinin. This induces a characteristic writhing response (stretching and constriction of the abdomen). A reduction in the number of writhes by a test compound suggests analgesic effects.

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions.

-

Grouping: Divide the animals into control and test groups.

-

Compound Administration: Administer the test compound or vehicle to the respective groups. A standard analgesic drug (e.g., aspirin) should be used as a positive control.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the total number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its pharmacological effects have not yet been elucidated. For many indole alkaloids with anti-inflammatory properties, the mechanism often involves the modulation of key inflammatory pathways. Further research is necessary to determine if this compound interacts with pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade or the mitogen-activated protein kinase (MAPK) pathway, both of which are central to the inflammatory response.

Visualizations

Experimental Workflow: Carrageenan-Induced Paw Edema

References

- 1. Hypotensive action of 3 alpha-dihydrocadambine, an indole alkaloid glycoside of Uncaria hooks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. omicsonline.org [omicsonline.org]

- 7. This compound | 54483-84-0 | ECA48384 | Biosynth [biosynth.com]

The Alkaloid 3α-Dihydrocadambine from Neolamarckia cadamba: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the indole (B1671886) alkaloid 3α-Dihydrocadambine, a significant bioactive compound found in the medicinal plant Neolamarckia cadamba. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and a mechanistic understanding of its biological activity.

Introduction

Neolamarckia cadamba, a member of the Rubiaceae family, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, including the gluco-indole alkaloid this compound. This compound has garnered scientific interest due to its potential pharmacological activities, most notably its ability to reverse multidrug resistance in cancer cells. This guide synthesizes the current knowledge on this compound, focusing on its extraction, quantification, and biological action.

Quantitative Data on this compound and Related Alkaloids in Neolamarckia cadamba

While specific quantitative yields for this compound are not extensively reported in the literature, its presence has been confirmed in various parts of the Neolamarckia cadamba plant, primarily in the leaves and bark. The concentration of alkaloids can vary based on geographical location, age of the plant, and the extraction method employed. The following tables summarize the qualitative and quantitative findings for alkaloids and other phytochemicals in Neolamarckia cadamba.

Table 1: Presence of this compound and Related Alkaloids in Neolamarckia cadamba

| Compound | Plant Part | Detection Method | Reference |

| This compound | Leaves, Bark | LC-MS/MS | [1] |

| Cadambine | Leaves, Bark | LC-MS/MS | [1] |

| Isodihydrocadambine | Leaves | Not specified | [2] |

| Cadamine | Leaves | Not specified | [2] |

| Isocadamine | Leaves | Not specified | [2] |

| Neolamarckine A & B | Leaves | 2D-NMR, CD spectra | [3][4] |

Table 2: Quantitative Analysis of Phytochemicals in Neolamarckia cadamba Fruits (Aqueous Extract)

| Phytochemical | Concentration (mg/g equivalent) | Reference |

| Alkaloids | 52.00 ± 1.00 (atropine) | [5] |

| Flavonoids | 110.33 ± 0.577 (rutin) | [5] |

| Phenols | 50.33 ± 0.577 (gallic acid) | [5] |

| Saponin | 22.33 ± 0.333 (diosgenin) | [5] |

Experimental Protocols

This section details the methodologies for the extraction and biological evaluation of this compound, based on established protocols for indole alkaloids from Neolamarckia cadamba and for assessing P-glycoprotein inhibition.

General Protocol for the Extraction and Isolation of Indole Alkaloids

This protocol provides a general framework for the extraction of indole alkaloids from the leaves of Neolamarckia cadamba.

Materials:

-

Dried and powdered leaves of Neolamarckia cadamba

-

Ammonia (B1221849) solution

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent systems for elution (e.g., chloroform (B151607)/methanol mixtures)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Moisten the powdered leaves with a dilute ammonia solution.

-

Macerate the ammoniated plant material with dichloromethane at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.

-

Basify the aqueous layer with a concentrated ammonia solution to a pH of 9-10.

-

Extract the liberated alkaloids with dichloromethane.

-

Dry the dichloromethane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing similar alkaloid profiles.

-

-

Isolation of this compound:

-

Further purify the fractions containing this compound using preparative HPLC with a suitable solvent system to obtain the pure compound.

-

Experimental Protocol for Assessing P-glycoprotein (P-gp) Inhibition

This protocol outlines a typical in vitro assay to determine the ability of a compound like this compound to inhibit the P-gp efflux pump.

Materials:

-

P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7).

-

Cell culture medium and supplements.

-

A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

-

The test compound (this compound).

-

A known P-gp inhibitor as a positive control (e.g., Verapamil).

-

Phosphate-buffered saline (PBS).

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Culture:

-

Culture both the resistant and sensitive cell lines under standard conditions.

-

-

Substrate Accumulation Assay:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound or the positive control (Verapamil) for a specified time (e.g., 1 hour).

-

Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the wells and incubate for an additional period (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS to remove the extracellular substrate.

-

Lyse the cells and measure the intracellular fluorescence using a fluorometer. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.

-

-

Efflux Assay:

-

Load the cells with the fluorescent P-gp substrate as described above.

-

Wash the cells to remove the extracellular substrate.

-

Incubate the cells in a substrate-free medium containing different concentrations of this compound or the positive control.

-

Collect the supernatant at different time points and measure the fluorescence to determine the amount of effluxed substrate. A decrease in the efflux rate in the presence of the test compound indicates P-gp inhibition.

-

Signaling Pathways and Mechanisms of Action

The primary reported biological activity of this compound is its ability to inhibit the function of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that acts as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer.

By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to the treatment.

Caption: P-glycoprotein inhibition by this compound.

The diagram above illustrates the mechanism by which this compound reverses multidrug resistance. In resistant cancer cells, P-gp actively pumps chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets and inducing apoptosis. This compound inhibits the function of P-gp, leading to an accumulation of the chemotherapeutic drug inside the cell, thereby restoring its efficacy.

Caption: Experimental workflow for this compound research.

This workflow outlines the key steps in the research and development of this compound, from its isolation from Neolamarckia cadamba to the in vitro evaluation of its biological activity as a P-glycoprotein inhibitor.

Conclusion

This compound from Neolamarckia cadamba presents a promising natural product for further investigation in the field of drug development, particularly in the context of overcoming multidrug resistance in cancer. The information and protocols provided in this technical guide are intended to facilitate further research into this and other bioactive compounds from this valuable medicinal plant. Future studies should focus on obtaining more precise quantitative data on the yields of this compound from different plant parts and under various extraction conditions, as well as elucidating the specific molecular interactions involved in its inhibition of P-glycoprotein.

References

- 1. Neolamarckines A and B, new indole alkaloids from Neolamarckia cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Neolamarckines A and B, new indole alkaloids from Neolamarckia cadamba. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. researchgate.net [researchgate.net]

3α-Dihydrocadambine from Anthocephalus chinensis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Isolation, Pharmacological Properties, and Therapeutic Potential of a Promising Natural Product

Introduction

3α-Dihydrocadambine is a significant indole (B1671886) alkaloid isolated from Anthocephalus chinensis (Lam.) A.Rich. ex Walp., a plant belonging to the Rubiaceae family and also known by its synonym Neolamarckia cadamba. This plant has a rich history in traditional medicine across Asia for treating a variety of ailments. Modern phytochemical investigations have revealed that various parts of Anthocephalus chinensis, including its leaves, bark, and fruit, are abundant sources of bioactive compounds such as alkaloids, flavonoids, saponins, and terpenoids. Among these, this compound has emerged as a compound of particular interest due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of this compound, focusing on its isolation, quantitative pharmacological data, and its promising role in overcoming multidrug resistance in cancer, making it a valuable resource for researchers, scientists, and professionals in drug development.

Isolation and Purification

The isolation of this compound from Anthocephalus chinensis typically involves solvent extraction followed by chromatographic separation. While specific yield percentages for this compound are not widely reported in the available literature, the general procedure for its isolation has been outlined.

Experimental Protocol: Isolation of this compound

The following protocol is a generalized procedure based on common alkaloid isolation techniques and available literature.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Anthocephalus chinensis are collected and authenticated.

-

The leaves are shade-dried at room temperature and then pulverized into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to extraction with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

-

The crude methanolic extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl).

-

The acidic solution is then washed with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.

-

The acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10.

-

The basified solution is then partitioned with chloroform (B151607) (CHCl₃) to extract the crude alkaloid fraction.

-

The chloroform layer is washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporated to dryness.

4. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Properties

Extracts of Anthocephalus chinensis have demonstrated a wide range of pharmacological activities. While specific quantitative data for purified this compound is limited in publicly available literature, the known bioactivities of the plant's extracts provide a strong indication of its potential. The total alkaloid content in the fruit has been reported to be around 52.00 mg/g[1].

Quantitative Data for Anthocephalus chinensis Extracts

| Pharmacological Activity | Plant Part/Extract | Assay | Result | Reference |

| Antioxidant Activity | Ripe Fruit Extract | DPPH Radical Scavenging | IC₅₀: 231.33 µg/mL | [1] |

| Antioxidant Activity | Ripe Fruit Extract | ABTS Radical Scavenging | 111.18 µM TEAC/g | [1] |

| Antimicrobial Activity | Fruit Extract | Minimum Inhibitory Concentration | 1.875 mg/mL against specific bacterial strains |

Note: The data presented above is for the crude extracts of Anthocephalus chinensis and not for purified this compound. This information is provided to give an indication of the potential bioactivities associated with the plant's constituents.

Mechanism of Action: Overcoming Multidrug Resistance

A key area of interest for this compound in drug development is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

This compound has been identified as a potential P-gp inhibitor. By binding to P-gp, it is thought to competitively inhibit the efflux of anticancer drugs, such as doxorubicin (B1662922) (adriamycin), from resistant cancer cells like MCF-7/ADR (adriamycin-resistant human breast cancer cells). This inhibition leads to an increased intracellular accumulation of the chemotherapeutic agent, thereby restoring its cytotoxic effect.

Signaling Pathway: P-glycoprotein Inhibition

Caption: P-glycoprotein inhibition by this compound.

Experimental Workflow: Reversal of Doxorubicin Resistance

Caption: Experimental workflow for assessing the reversal of doxorubicin resistance.

Drug Development Potential

The ability of this compound to inhibit P-glycoprotein presents a significant opportunity in drug development, particularly in the field of oncology. The development of effective and non-toxic MDR modulators is a critical unmet need in cancer therapy. Natural products like this compound are attractive candidates due to their potential for high efficacy and favorable safety profiles.

Future research and development efforts should focus on:

-

Optimization of Isolation Techniques: Developing more efficient and scalable methods for the isolation and purification of this compound to ensure a consistent supply for preclinical and clinical studies.

-

Quantitative Pharmacological Studies: Conducting detailed in vitro and in vivo studies to determine the precise IC₅₀ values of this compound for cytotoxicity against a panel of cancer cell lines and for P-gp inhibition.

-

Mechanism of Action Studies: Further elucidating the molecular interactions between this compound and P-glycoprotein, as well as investigating other potential mechanisms contributing to its anticancer effects.

-

Preclinical Development: Evaluating the efficacy, pharmacokinetics, and safety of this compound in animal models of drug-resistant cancer.

-

Lead Optimization: Utilizing the chemical scaffold of this compound for the synthesis of novel analogs with improved potency and drug-like properties.

Conclusion

This compound, a natural indole alkaloid from Anthocephalus chinensis, holds considerable promise as a therapeutic agent, particularly in the context of overcoming multidrug resistance in cancer. Its ability to inhibit the P-glycoprotein efflux pump addresses a critical challenge in modern chemotherapy. While further research is needed to fully characterize its pharmacological profile and to establish its clinical utility, the existing evidence strongly supports its continued investigation as a lead compound in the development of new and effective cancer treatments. This technical guide serves as a foundational resource for scientists and drug development professionals interested in harnessing the therapeutic potential of this remarkable natural product.

References

The Hypotensive Effects of 3α-Dihydrocadambine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, an indole (B1671886) alkaloid glycoside, has demonstrated significant dose-dependent hypotensive and anti-hypertensive properties in preclinical studies. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its core pharmacology, with a focus on its effects on blood pressure and the proposed mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, providing available data, detailed experimental methodologies for key assays, and visualizations of the implicated signaling pathways. It is important to note that while foundational studies have established the hypotensive activity of this compound, detailed quantitative data from these studies are not fully available in the public domain. Consequently, this guide provides a qualitative summary of the effects and presents standardized, representative experimental protocols.

Quantitative Data on Hypotensive Effects

This compound has been shown to elicit a dose-dependent reduction in blood pressure in various animal models. The following tables summarize the key findings from the available literature.

Table 1: Effect of Intravenous this compound on Blood Pressure in Anesthetized Rats

| Dose (mg/kg, i.v.) | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Effect on Heart Rate | Citation |

| 0.4 | Dose-dependent sustained decrease | Dose-dependent sustained decrease | Biphasic: initial reduction followed by a small increase | [1] |

| 0.8 | Dose-dependent sustained decrease | Dose-dependent sustained decrease | Biphasic: initial reduction followed by a small increase | [1] |

| 1.6 | Dose-dependent sustained decrease | Dose-dependent sustained decrease | Biphasic: initial reduction followed by a small increase | [1] |

| 3.2 | Dose-dependent sustained decrease | Dose-dependent sustained decrease | Biphasic: initial reduction followed by a small increase | [1] |

Table 2: Vascular Effects of this compound in Anesthetized Dogs

| Vascular Bed | Effect | Citation |

| Vertebral Artery | Dilation | [2] |

| Femoral Artery | Dilation | [2] |

| Common Carotid Artery | Dilation | [2] |

| Coronary Artery | Almost no effect | [2] |

Proposed Mechanism of Action

The hypotensive action of this compound is believed to be multifactorial, involving at least a partial cholinergic mechanism and potential central nervous system (CNS) involvement.

Cholinergic System Involvement

Studies have indicated that the hypotensive effects of this compound are partially mediated through the cholinergic nervous system. The administration of atropine (B194438), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has been shown to partially reduce the hypotensive response to this compound[1]. This suggests a direct or indirect activation of muscarinic receptors contributes to its blood pressure-lowering effects.

Potential Central Nervous System Involvement

In addition to peripheral cholinergic effects, there is evidence to suggest that this compound may also act on the central nervous system to modulate blood pressure[1]. The precise central pathways have not been elucidated but may involve modulation of autonomic outflow from cardiovascular control centers in the brainstem.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the hypotensive effects of this compound. These protocols are based on standard pharmacological practices.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats.

3.1.1 Animals Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

3.1.2 Anesthesia Rats are anesthetized with an intraperitoneal (i.p.) injection of urethane (B1682113) (1.25 g/kg). The adequacy of anesthesia is monitored by the absence of the pedal withdrawal reflex.

3.1.3 Surgical Procedure

-

The rat is placed in a supine position on a heating pad to maintain body temperature at 37°C.

-

A midline incision is made in the neck to expose the trachea, right common carotid artery, and left jugular vein.

-

The trachea is cannulated to ensure a patent airway.

-

The left jugular vein is cannulated with a polyethylene (B3416737) catheter for intravenous drug administration.

-

The right common carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for direct blood pressure measurement.

3.1.4 Drug Administration and Data Acquisition

-

After a stabilization period of at least 20 minutes, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

This compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously at doses of 0.4, 0.8, 1.6, and 3.2 mg/kg.

-

Blood pressure and heart rate are continuously recorded using a data acquisition system.

-

To investigate cholinergic involvement, a separate group of animals is pre-treated with atropine (e.g., 1-2 mg/kg, i.v.) 15 minutes before the administration of this compound.

Isolated Rat Atria Preparation

This ex vivo protocol is used to assess the direct effects of this compound on atrial rate and contractility.

3.2.1 Preparation of Atria

-

Rats are euthanized by cervical dislocation.

-

The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The atria are carefully dissected from the ventricles.

3.2.2 Experimental Setup

-

The isolated atria are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2.

-

One end of the atrial preparation is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

The atria are allowed to equilibrate for at least 30 minutes under a resting tension of 1g.

3.2.3 Drug Application and Measurement

-

After equilibration, the spontaneous beating rate and contractile force are recorded.

-

Cumulative concentrations of this compound are added to the organ bath.

-

Changes in atrial rate (chronotropic effect) and force of contraction (inotropic effect) are recorded.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Conclusion

This compound presents a compelling profile as a hypotensive agent. The available evidence strongly supports a dose-dependent blood pressure-lowering effect, which appears to be mediated, at least in part, by the activation of cholinergic pathways and potentially through central nervous system mechanisms. Further research is warranted to fully elucidate the specific receptor subtypes and intracellular signaling cascades involved, and to obtain detailed quantitative data on its hemodynamic effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this promising natural compound.

References

An In-depth Technical Guide on the Traditional Medicinal Uses of Plants Containing 3α-Dihydrocadambine